N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic organic compound characterized by the presence of thiophene rings and an azetidine core. Thiophene is a sulfur-containing heterocycle, which imparts unique chemical properties to the compound. The azetidine ring, a four-membered nitrogen-containing ring, is known for its strained structure, which can influence the reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino ester, cyclization can be induced using a base such as sodium hydride.
Introduction of the Thiophene Rings: The thiophene moieties can be introduced through coupling reactions. For example, a Suzuki coupling reaction can be employed to attach thiophene rings to the azetidine core.
Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved by reacting the azetidine derivative with a thiophene-2-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation of thiophene rings.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or esters.
Scientific Research Applications
N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways. The presence of thiophene rings and the azetidine core could allow it to bind to specific sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)piperidine-3-carboxamide: Contains a piperidine ring, which is a six-membered nitrogen-containing ring.
Uniqueness
N-(2-(thiophen-2-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is unique due to the presence of the azetidine ring, which is less common and more strained compared to pyrrolidine or piperidine rings. This strain can influence its reactivity and interactions with other molecules, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
1-(thiophene-2-carbonyl)-N-(2-thiophen-2-ylethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c18-14(16-6-5-12-3-1-7-20-12)11-9-17(10-11)15(19)13-4-2-8-21-13/h1-4,7-8,11H,5-6,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZCAHRJRGWZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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